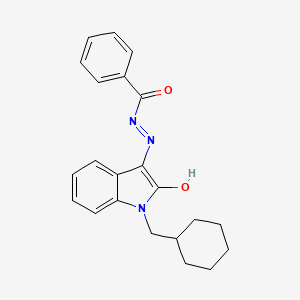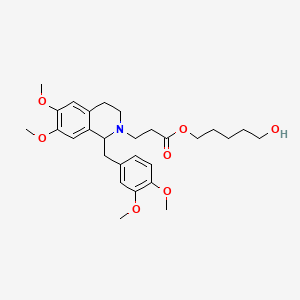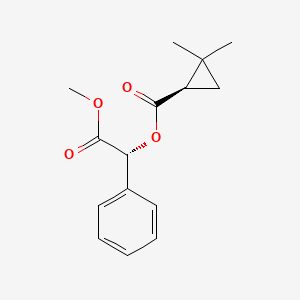
(R)-(R)-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate is a complex organic compound with a unique structure that includes a cyclopropane ring and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a phenylacetic acid derivative with a cyclopropane carboxylic acid derivative under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the reaction temperature is maintained between 0°C and 50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure the quality of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate: Lacks the ®-® configuration, leading to different stereochemistry and potentially different biological activity.
2-Methoxy-2-oxo-1-phenylethyl cyclopropanecarboxylate: Lacks the dimethyl substitution on the cyclopropane ring, which may affect its reactivity and stability.
Uniqueness
®-®-2-Methoxy-2-oxo-1-phenylethyl 2,2-dimethylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a methoxy group and a dimethyl-substituted cyclopropane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
[(1R)-2-methoxy-2-oxo-1-phenylethyl] (1R)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-15(2)9-11(15)13(16)19-12(14(17)18-3)10-7-5-4-6-8-10/h4-8,11-12H,9H2,1-3H3/t11-,12+/m0/s1 |
Clave InChI |
BRCRFYLVITWOAJ-NWDGAFQWSA-N |
SMILES isomérico |
CC1(C[C@H]1C(=O)O[C@H](C2=CC=CC=C2)C(=O)OC)C |
SMILES canónico |
CC1(CC1C(=O)OC(C2=CC=CC=C2)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
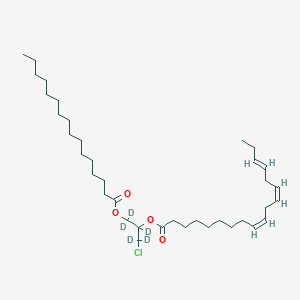

![4-[[3-[3-[[(2S)-1-[[(1S,2R,3R,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B13850422.png)
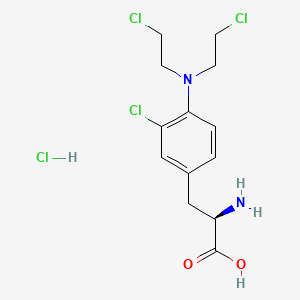

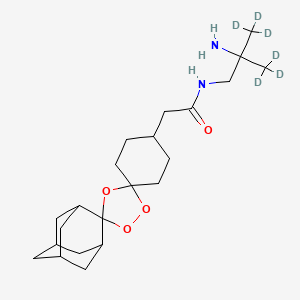


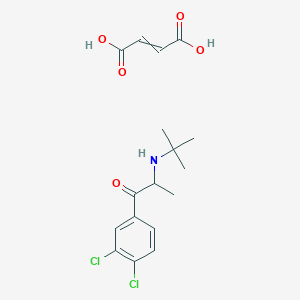
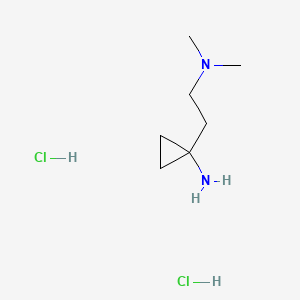
![1,6,10-Trimethyl-5-oxoindazolo[2,3-a]quinazoline-3,8-dicarbonitrile](/img/structure/B13850454.png)
